
1,10-Phenanthroline, mono(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is a chemical compound that consists of a phenanthroline molecule with a mono(4-methylbenzenesulfonate) group attached. It is commonly used as a chelating agent in chemical and biological research, where it can bind to metal ions and form stable complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) typically involves the reaction of 1,10-phenanthroline with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The product is then purified and tested to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted phenanthroline derivatives .
Scientific Research Applications
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable metal complexes for various analytical and synthetic purposes.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to bind metal ions.
Industry: Utilized in industrial processes that require metal chelation and stabilization.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) involves its ability to chelate metal ions. The phenanthroline moiety binds to metal ions through nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound without the sulfonate group, commonly used as a chelating agent.
4-Methylbenzenesulfonic Acid: A sulfonic acid derivative used in various chemical reactions.
Uniqueness
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is unique due to the presence of both the phenanthroline and sulfonate groups, which enhance its chelating ability and solubility in various solvents. This makes it particularly useful in applications requiring strong metal ion binding and stability .
Properties
CAS No. |
92798-16-8 |
|---|---|
Molecular Formula |
C19H16N2O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C7H8O3S/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) |
InChI Key |
TUHNJTOLXCFPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


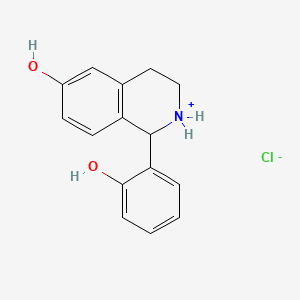
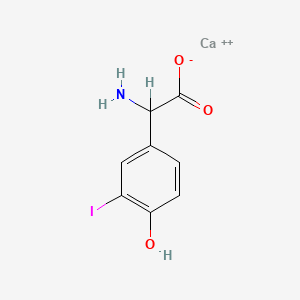
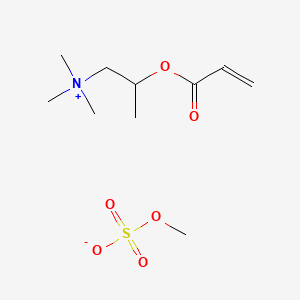
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

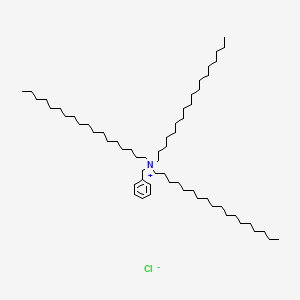
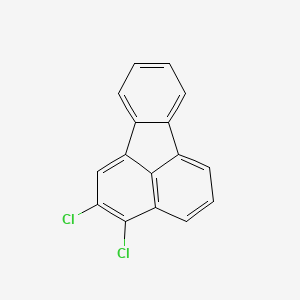
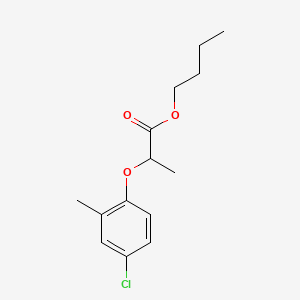
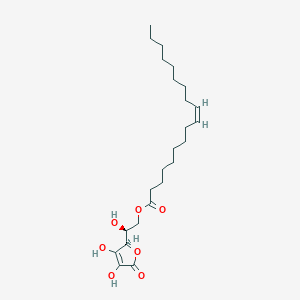
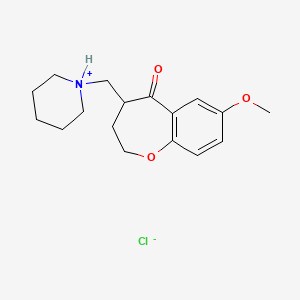
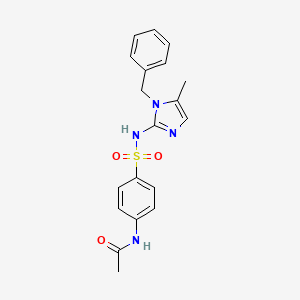

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)

